molecular formula C9H3Cl3N2O B11856111 2,3-Dichloroquinoxaline-5-carbonyl chloride CAS No. 1919-39-7

2,3-Dichloroquinoxaline-5-carbonyl chloride

Cat. No.: B11856111
CAS No.: 1919-39-7
M. Wt: 261.5 g/mol
InChI Key: ODMHNISSKQSEFM-UHFFFAOYSA-N
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Description

2,3-Dichloroquinoxaline-5-carbonyl chloride is a chemical compound with the molecular formula C9H4Cl2N2O2. It belongs to the class of quinoxaline derivatives, which are known for their aromatic and heterocyclic properties. Quinoxaline derivatives have been extensively studied due to their significant biological activities, including anticancer, antibacterial, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloroquinoxaline-5-carbonyl chloride typically involves the reaction of quinoxaline-2,3-dione with phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions at 100°C for several hours. After the reaction is complete, the mixture is distilled under vacuum and quenched with ice-cold water to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloroquinoxaline-5-carbonyl chloride undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation.

Common Reagents and Conditions

    Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines or thiols.

    Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups, such as alcohols or amines, using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation reactions can further modify the quinoxaline ring, often using oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiourea can yield quinoxaline-2,3(1H,4H)-dithione .

Mechanism of Action

The mechanism of action of 2,3-Dichloroquinoxaline-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or block receptor sites, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroquinoxaline-6-carbonyl chloride
  • 2,3-Dichloroquinoxaline-6-carboxylic acid
  • 2,3-Dichloroquinoxaline

Uniqueness

2,3-Dichloroquinoxaline-5-carbonyl chloride is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

1919-39-7

Molecular Formula

C9H3Cl3N2O

Molecular Weight

261.5 g/mol

IUPAC Name

2,3-dichloroquinoxaline-5-carbonyl chloride

InChI

InChI=1S/C9H3Cl3N2O/c10-7-8(11)14-6-4(9(12)15)2-1-3-5(6)13-7/h1-3H

InChI Key

ODMHNISSKQSEFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(C(=N2)Cl)Cl)C(=O)Cl

Origin of Product

United States

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